![molecular formula C8H9N3O2 B14684275 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 28491-65-8](/img/structure/B14684275.png)
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione can be achieved through several methods. One common approach involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles . Another method involves the reaction of aminopyrazoles with dicarbonyls under acid-promoted conditions, leading to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of pyrazolo[1,5-a]pyrimidines with complex hydrides can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidines . Additionally, the compound can participate in Pd-catalyzed carbon-carbon cross-coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include n-butyl lithium (BuLi), which is used to generate carbanions for electrophilic addition reactions . Other reagents include complex hydrides for reduction reactions and palladium catalysts for cross-coupling reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction reactions can yield tetrahydropyrazolo[1,5-a]pyrimidines, while cross-coupling reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Applications De Recherche Scientifique
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitor . The compound’s unique structure allows for structural modifications that can enhance its biological activity, making it a valuable tool for drug discovery and development.
. The compound’s ability to undergo various chemical transformations also makes it a useful building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit c-AMP phosphodiesterase and tyrosine kinase, which are important enzymes involved in cellular signaling pathways . The compound’s ability to modulate these pathways can lead to various biological effects, including antitumor activity and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione include other pyrazolo[1,5-a]pyrimidines, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at positions 5 and 6, along with the dione functionality, contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
28491-65-8 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
5,6-dimethyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-5(2)9-6-3-7(12)10-11(6)8(4)13/h3,9H,1-2H3,(H,10,12) |
Clé InChI |
BKXFQHWBBLJCRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC(=O)NN2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
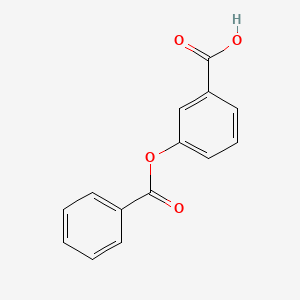
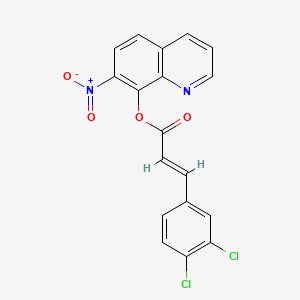
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
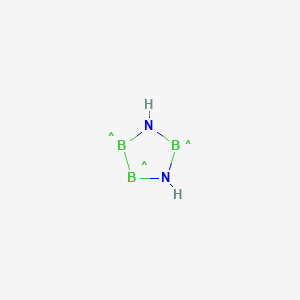
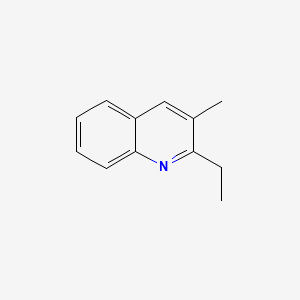
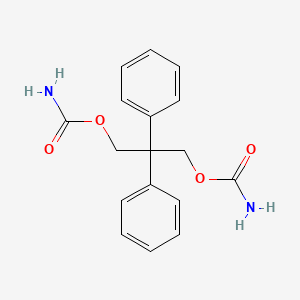
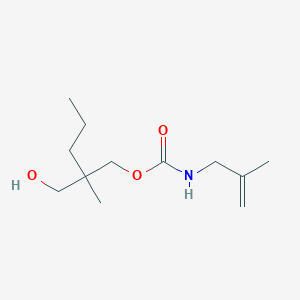
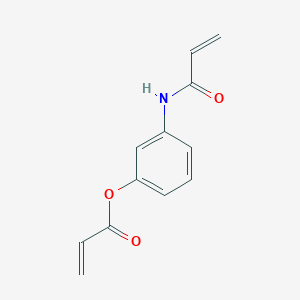
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
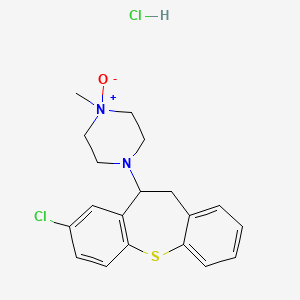
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

